molecular formula C17H13NO4 B1439771 (s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid CAS No. 1217756-92-7

(s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid

Cat. No.: B1439771
CAS No.: 1217756-92-7
M. Wt: 295.29 g/mol
InChI Key: OWMIDVTYGQRXQI-HNNXBMFYSA-N
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Description

(S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid is a synthetic chiral compound designed for research and development, particularly in medicinal chemistry. This molecule features a benzofuran-2-carboxamide moiety, a privileged scaffold in drug discovery known for its wide range of biological activities . The core benzofuran structure is fused to a phenylacetic acid derivative, a functional group present in various bioactive molecules and commercial pharmaceuticals . The specific stereochemistry of the compound, indicated by the (S) configuration, may be critical for its interaction with biological targets and is an important factor for researchers studying enantioselective effects. Benzofuran-based compounds are of significant interest in scientific research due to their diverse pharmacological profiles. Structurally similar analogs have been investigated for potential neuroprotective properties, with some demonstrating protective effects against excitotoxicity in neuronal cells . Other benzofuran-2-carboxamide derivatives have been studied as cholinesterase inhibitors for Alzheimer's disease research and have shown antimicrobial and antitumor activities in preclinical studies . The integration of the phenylacetic acid group, a building block in its own right, further enhances the molecular complexity and potential for creating targeted research compounds . Researchers may utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules. It is also suitable for use as a standard in analytical method development or for in vitro biological screening in the pursuit of new therapeutic agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

(2S)-2-(1-benzofuran-2-carbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-16(14-10-12-8-4-5-9-13(12)22-14)18-15(17(20)21)11-6-2-1-3-7-11/h1-10,15H,(H,18,19)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMIDVTYGQRXQI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid generally involves:

  • Construction of the benzofuran moiety (key aromatic heterocycle)
  • Formation of the amide bond linking benzofuran-2-carboxylic acid derivative to the phenylacetic acid derivative
  • Control of stereochemistry to obtain the (S)-enantiomer
  • Purification and isolation of the final product

The synthetic routes vary depending on scale, desired purity, and available starting materials, with industrial processes favoring continuous flow reactors for scalability and advanced purification techniques to minimize impurities.

Preparation of the Benzofuran Moiety

The benzofuran unit is typically prepared via Suzuki–Miyaura coupling reactions, which allow mild and efficient carbon–carbon bond formation to build the benzofuran ring system. For example, bromo-substituted salicylaldehyde derivatives can be cyclized with ethyl chloroacetate in the presence of a base such as potassium hydroxide to form ethyl benzofuran-2-carboxylate intermediates.

Subsequently, benzofuran-2-carbohydrazide is obtained by refluxing the ester with hydrazine hydrate in methanol. This intermediate can be further functionalized depending on the target molecule, such as conversion to oxadiazole derivatives or other heterocyclic modifications.

Amide Bond Formation (Coupling Step)

The critical step in synthesizing (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid is the formation of the amide bond between the benzofuran-2-carboxylic acid derivative and the phenylacetic acid amine counterpart.

Key methods and reagents include:

  • Use of carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), N,N-dicyclohexylcarbodiimide (DCC), or N,N-carbonyldiimidazole (CDI).
  • The reaction is often conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).
  • Organic amine bases like triethylamine or N,N-dimethylaminopyridine (DMAP) are used to facilitate the coupling and to scavenge generated acids.
  • Reaction temperatures range from 0°C to room temperature or slightly elevated temperatures (up to 130°C) depending on the solvent and reagents used.
  • Addition of catalytic amounts of 1-hydroxybenzotriazole (HOBt) or similar activated esterification reagents can improve coupling efficiency and reduce side reactions.

Example reaction conditions from literature:

Parameter Typical Range/Value
Coupling agent EDC·HCl, DCC, CDI
Solvent DMF, DMAc, DMSO
Base Triethylamine, DMAP
Temperature 0°C to 130°C (commonly 0°C–RT)
Reaction time 3 to 24 hours (commonly 3–6 hours)
Additives HOBt (catalytic)

The amide bond formation can be performed either by isolating the acid chloride intermediate or by direct coupling without isolation.

Control of Stereochemistry and Purification

The (S)-configuration at the 2-position of the phenylacetic acid moiety is critical for biological activity. Processes have been developed to minimize racemization during coupling steps by controlling reaction temperature, choice of coupling agents, and reaction time.

Purification typically involves:

  • Extraction and washing steps with brine and drying agents (e.g., anhydrous sodium sulfate).
  • Concentration under reduced pressure.
  • Silica gel column chromatography using solvents such as chloroform-ethyl acetate mixtures to isolate the pure compound.
  • Crystallization or formation of salts (e.g., sodium, potassium, or organic amine salts) to enhance stability and purity.

Industrial processes employ continuous flow reactors to improve reproducibility and yield, while advanced purification techniques ensure removal of dimers and other impurities.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Notes
1 Synthesis of benzofuran moiety Suzuki–Miyaura coupling; bromo-salicylaldehyde + ethyl chloroacetate + KOH Forms ethyl benzofuran-2-carboxylate
2 Conversion to benzofuran-2-carboxylic acid derivative Reflux with hydrazine hydrate in methanol Forms benzofuran-2-carbohydrazide
3 Amide bond formation with phenylacetic acid amine Coupling agents (EDC·HCl, DCC, CDI); DMF solvent; triethylamine or DMAP base Temperature control critical to avoid racemization
4 Work-up and purification Extraction, drying, chromatography Silica gel chromatography with chloroform-ethyl acetate
5 Optional salt formation and crystallization Alkali metal or organic amine salts Enhances purity and stability

Chemical Reactions Analysis

Types of Reactions

(2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

(S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties. The compound's ability to modulate pain pathways makes it a candidate for developing new analgesics.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Studies have shown that it can potentially protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Cancer Research

There is emerging evidence that (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid in animal models. The results demonstrated significant reductions in inflammatory markers compared to control groups, suggesting its potential as a new anti-inflammatory agent.

Case Study 2: Neuroprotection in vitro

In vitro studies conducted on neuronal cell cultures showed that treatment with (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. These findings support its role as a neuroprotective agent.

Data Table: Summary of Applications

Application AreaPotential EffectsReferences
PharmacologyAnti-inflammatory, analgesic
NeuroprotectionProtection against oxidative stress ,
Cancer ResearchInhibition of cancer cell proliferation

Mechanism of Action

The mechanism of action of (2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The phenyl group and acetic acid derivative can also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the α-phenylglycine backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility (LogS) Similarity Score
(S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid C₁₇H₁₃NO₄ 295.29 Benzofuran-2-carboxamido -2.24 (ESOL) 1.00
2-Benzamido-2-phenylacetic acid C₁₅H₁₃NO₃ 255.27 Benzamido -2.18 0.83
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid C₁₄H₁₂ClNO₄S 325.77 4-Chlorobenzenesulfonamido -3.05 0.79
2-[(Furan-2-yl)formamido]-2-phenylacetic acid C₁₃H₁₁NO₄ 245.23 Furan-2-carbonylamido -1.91 0.75
(S)-2-Acetamido-2-phenylacetic acid C₁₀H₁₁NO₃ 193.20 Acetamido -1.45 0.93

Notes:

  • Benzofuran vs.
  • Sulfonamido vs. Carboxamido : The 4-chlorobenzenesulfonamido substituent increases molecular weight and polarity, reducing solubility but possibly enhancing metabolic stability .
  • Furan vs. Benzofuran : The furan ring lacks the fused benzene ring of benzofuran, reducing aromatic surface area and likely diminishing pharmacological potency .

Physicochemical Properties

  • LogP Values :

    • (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid: 2.15 (XLogP3) .
    • 2-Benzamido-2-phenylacetic acid: 1.78 .
    • 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid: 2.94 .
      Higher LogP values correlate with increased lipophilicity, influencing membrane permeability.
  • Hydrogen Bonding: The benzofuran derivative has 3 hydrogen bond acceptors (O, N) and 2 donors (NH, OH), similar to benzamido analogues but fewer than sulfonamido derivatives (4 acceptors) .

Pharmacological Activity

  • Enzyme Inhibition : Benzofuran-2-carboxamido derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 μM) due to planar aromatic interactions, outperforming benzamido analogues (IC₅₀ = 2.3 μM) .
  • Antimicrobial Effects : Sulfonamido variants show broad-spectrum antibacterial activity (MIC = 4–16 μg/mL against S. aureus), attributed to sulfonamide’s classic enzyme disruption mechanism .

Biological Activity

(S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant research findings and data.

Overview of the Compound

The compound features a unique molecular structure characterized by a benzofuran moiety, a phenyl group, and an acetic acid derivative. This structural arrangement is believed to play a crucial role in its interaction with biological targets, influencing its pharmacological properties.

The synthesis of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid typically involves multiple steps, including:

  • Preparation of the Benzofuran Moiety : Often achieved through methods such as Suzuki–Miyaura coupling.
  • Formation of the Carboxamide : This step is critical for enhancing the compound's solubility and biological activity.

Table 1: Summary of Synthesis Methods

StepMethodDescription
Preparation of BenzofuranSuzuki–Miyaura couplingCarbon–carbon bond formation under mild conditions
Formation of CarboxamideAmide coupling reactionsEnhances solubility and biological activity

Biological Mechanisms

The biological activity of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid is attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The benzofuran moiety may interact with enzymes, potentially modulating their activity and leading to various biological effects.
  • Receptor Binding : The phenyl group and acetic acid derivative contribute to the compound’s binding affinity and specificity towards certain receptors.

Therapeutic Applications

Research indicates that (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid exhibits promising therapeutic properties, including:

  • Anti-inflammatory Activity : Studies suggest that this compound may inhibit pro-inflammatory pathways, potentially providing relief in inflammatory conditions.
  • Anticancer Potential : Preliminary investigations indicate that it may possess anticancer properties, particularly against specific cancer cell lines .

Anticancer Activity

A study highlighted the effectiveness of benzofuran derivatives in suppressing cancer cell proliferation. For instance:

  • Cell Line Studies : Compounds structurally similar to (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid demonstrated significant antiproliferative effects against HepG2 hepatoblastoma cells .

Antibacterial Properties

Recent research has also explored the antibacterial efficacy of related benzofuran compounds:

  • In Vitro Studies : Certain derivatives exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-(benzofuran-2-carboxamido)-2-phenylacetic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with phenylacetic acid scaffolds. For enantiomeric purity (S-configuration), chiral auxiliaries or asymmetric catalysis (e.g., using Evans oxazolidinones) are employed . Purification via recrystallization or chiral HPLC ensures >95% purity. Monitoring by NMR (e.g., 1^1H and 13^{13}C) and chiral stationary phase chromatography validates stereochemical integrity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at room temperature in sealed, desiccated containers. Avoid prolonged exposure to light or humidity, as the amide bond may hydrolyze. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) combined with LC-MS monitoring can identify degradation pathways .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve benzofuran and phenylacetic acid moieties.
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis .
  • Chirality verification : Polarimetry or circular dichroism (CD) spectroscopy .

Q. What safety precautions are necessary when working with this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS data for acute toxicity (e.g., LD50 in rodents) and first-aid measures. In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Toxicity screening (e.g., Ames test) is recommended for long-term handling .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., viral proteases)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., SARS-CoV-2 PLpro) identifies key interactions (e.g., hydrogen bonding with Tyr268/269 residues). MD simulations (GROMACS) over 100 ns validate binding stability. Free energy calculations (MM-PBSA) quantify ΔG binding .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting point)?

  • Methodological Answer : Reproduce measurements under standardized conditions (e.g., USP methods for melting point). For solubility discrepancies, use shake-flask assays with HPLC quantification in buffers (pH 1.2–7.4). Differential scanning calorimetry (DSC) clarifies polymorphic forms .

Q. How does the S-enantiomer’s bioactivity compare to the R-form in vitro?

  • Methodological Answer : Conduct enantioselective assays (e.g., enzyme inhibition with purified PLpro). IC50 values for (S)- and (R)-forms are compared using fluorogenic substrates. Chiral separation via HPLC followed by cellular uptake studies (LC-MS/MS) evaluates intracellular concentration differences .

Q. What in vitro ADMET profiling approaches are applicable to prioritize this compound for further development?

  • Methodological Answer :

  • Absorption : Caco-2 monolayer permeability assays.
  • Metabolism : Liver microsome stability tests (human/rat).
  • Toxicity : hERG channel inhibition (patch-clamp) and mitochondrial toxicity (MTT assay). ADMET Predictor™ software models pharmacokinetic properties .

Q. How can structural modifications enhance metabolic stability without compromising target binding?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to reduce CYP450-mediated oxidation. Bioisosteric replacement of the amide with a sulfonamide improves metabolic resistance. Validate via metabolite identification (LC-QTOF) in hepatocytes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid
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(s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid

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